molecular formula C12H14N4O2 B12523785 5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine CAS No. 651359-35-2

5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine

Cat. No.: B12523785
CAS No.: 651359-35-2
M. Wt: 246.27 g/mol
InChI Key: UBPUPPMUXQKNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a 4-methoxyphenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine typically involves the reaction of 4-methoxybenzyl alcohol with pyrimidine-2,4-diamine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Methoxyphenyl)methyl]-2-(pyridin-2-yl)pyrimidine-4,6-diamine
  • 5-[(3,4,5-Trimethoxyphenyl)methyl]-2,4-pyrimidinediamine
  • Triazole-pyrimidine hybrids

Uniqueness

5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound's unique structure, characterized by the methoxy substitution, enhances its potential as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator , leading to alterations in cellular pathways and biological responses. For instance, it has been investigated for its potential to inhibit enzymes involved in inflammatory processes and cancer progression.

Anticancer Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer activity. A study highlighted that compounds with similar structures demonstrated potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values significantly lower than standard chemotherapeutics .

CompoundCell LineIC50 (µM)
This compoundMCF-70.09 ± 0.0085
Similar Pyrimidine DerivativeHCT-1160.03 ± 0.0056

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It has shown promising results in inhibiting COX-2 activity, which is crucial in the inflammatory response. The IC50 values reported for related compounds were comparable to those of established anti-inflammatory drugs like celecoxib .

CompoundCOX-2 Inhibition IC50 (µM)
This compound0.04 ± 0.02
Celecoxib0.04 ± 0.01

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, this compound has been explored for its antimicrobial properties. It demonstrated effectiveness against various bacterial strains, indicating its potential use in treating infections .

Case Studies

Several studies have investigated the biological efficacy of pyrimidine derivatives:

  • Cytotoxicity Study : A study conducted on HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells revealed that the presence of a methoxy group significantly increased cytotoxicity compared to other substitutions .
  • Inflammation Model : In vivo studies using carrageenan-induced paw edema models showed that derivatives of pyrimidines effectively reduced inflammation markers, supporting their therapeutic potential in inflammatory diseases .
  • Molecular Docking Studies : In silico studies have indicated that this compound can bind effectively to target proteins involved in disease pathways, further validating its role as a potential drug candidate .

Properties

CAS No.

651359-35-2

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methoxy]pyrimidine-2,4-diamine

InChI

InChI=1S/C12H14N4O2/c1-17-9-4-2-8(3-5-9)7-18-10-6-15-12(14)16-11(10)13/h2-6H,7H2,1H3,(H4,13,14,15,16)

InChI Key

UBPUPPMUXQKNQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CN=C(N=C2N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.